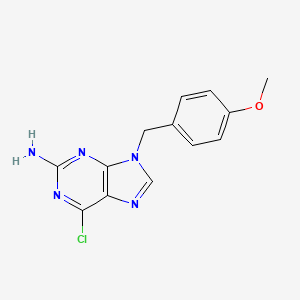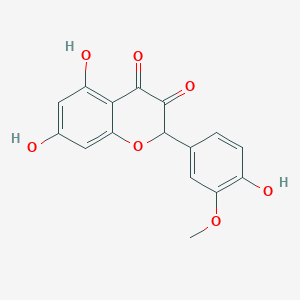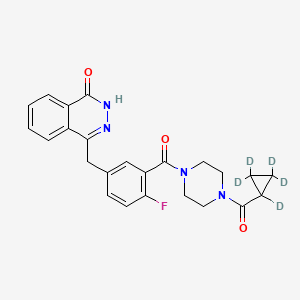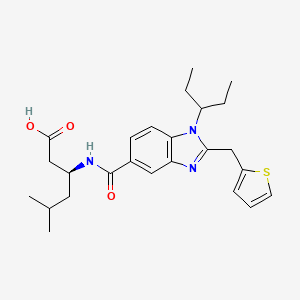
PI3Kdelta-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3Kdelta-IN-1 is a selective inhibitor of the phosphoinositide 3-kinase delta isoform. Phosphoinositide 3-kinases are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The delta isoform is predominantly expressed in leukocytes and plays a crucial role in the immune response. This compound has been developed as a potential therapeutic agent for treating various cancers and immune-related disorders by targeting the phosphoinositide 3-kinase delta pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PI3Kdelta-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with the preparation of a core scaffold, followed by the introduction of specific functional groups that confer selectivity towards the phosphoinositide 3-kinase delta isoform. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the compound. This process includes optimizing reaction conditions, purification methods, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to ensure the purity and identity of the compound.
Chemical Reactions Analysis
Types of Reactions: PI3Kdelta-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
PI3Kdelta-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the phosphoinositide 3-kinase delta pathway and its role in various cellular processes.
Biology: Employed in research to understand the mechanisms of immune cell signaling and function.
Medicine: Investigated as a potential therapeutic agent for treating cancers, autoimmune diseases, and inflammatory disorders.
Industry: Utilized in the development of new drugs targeting the phosphoinositide 3-kinase delta pathway, as well as in diagnostic assays and screening platforms.
Mechanism of Action
PI3Kdelta-IN-1 exerts its effects by selectively inhibiting the phosphoinositide 3-kinase delta isoform. This inhibition blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate to phosphatidylinositol-3,4,5-trisphosphate, a key step in the activation of downstream signaling pathways. By preventing the activation of these pathways, this compound reduces cell proliferation, survival, and migration, particularly in leukocytes. This mechanism is crucial for its therapeutic potential in treating cancers and immune-related disorders.
Comparison with Similar Compounds
PI3Kdelta-IN-1 is unique in its high selectivity for the phosphoinositide 3-kinase delta isoform compared to other phosphoinositide 3-kinase inhibitors. Similar compounds include:
Idelalisib: Another selective inhibitor of the phosphoinositide 3-kinase delta isoform, used in the treatment of chronic lymphocytic leukemia and follicular lymphoma.
Duvelisib: Inhibits both the phosphoinositide 3-kinase delta and gamma isoforms, used for treating chronic lymphocytic leukemia and small lymphocytic lymphoma.
Copanlisib: Inhibits multiple phosphoinositide 3-kinase isoforms, including alpha and delta, used for treating relapsed follicular lymphoma.
The uniqueness of this compound lies in its specificity for the delta isoform, which minimizes off-target effects and enhances its therapeutic potential.
Properties
IUPAC Name |
2-(4-acetyl-3,3-dimethyl-2-oxopiperazin-1-yl)-4-[4-amino-5-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-7-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N7O2/c1-12(33)31-7-6-30(20(34)21(31,2)3)16-8-13(4-5-14(16)10-26)17-9-15(22(23,24)25)18-19(27)28-11-29-32(17)18/h4-5,8-9,11H,6-7H2,1-3H3,(H2,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXIDBRGTYDHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(C(=O)C1(C)C)C2=C(C=CC(=C2)C3=CC(=C4N3N=CN=C4N)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-amino-1-[(2S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B8103174.png)

![tert-butyl N-[5-(2-chloroacetamido)pentyl]carbamate](/img/structure/B8103184.png)











